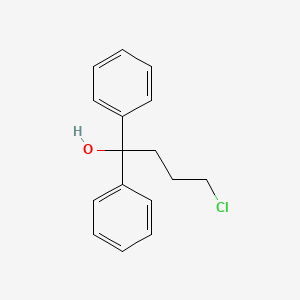
4-Chloro-1,1-diphenylbutan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,1-diphenyl-1-butanol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a chlorine atom and two phenyl groups
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-1,1-diphenyl-1-butanol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobutanol with diphenylmethane under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1,1-diphenyl-1-butanol may involve continuous processes to ensure high yield and purity. For example, a method involving the reaction of tetrahydrofuran with hydrogen chloride in a reinforced pipeline reactor filled with iron filler has been developed. This process includes steps such as forced circulation reaction, reduced pressure rectification, and recycling of residual liquids to achieve efficient production .
化学反応の分析
Types of Reactions
4-Chloro-1,1-diphenyl-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in the formation of a different alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be employed to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols without the chlorine atom.
Substitution: Formation of compounds with new functional groups replacing the chlorine atom.
科学的研究の応用
4-Chloro-1,1-diphenyl-1-butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用機序
The mechanism of action of 4-Chloro-1,1-diphenyl-1-butanol involves its interaction with molecular targets in biological systems. The hydroxyl group and the chlorine atom play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic or nucleophilic interactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4-Chloro-1,1-diphenyl-1-butanol can be compared with other similar compounds such as:
4-Chloro-1-butanol: A simpler alcohol with a similar structure but without the phenyl groups.
1,1-Diphenyl-1-butanol: Lacks the chlorine atom, resulting in different reactivity and applications.
4-Bromo-1,1-diphenyl-1-butanol: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
特性
分子式 |
C16H17ClO |
|---|---|
分子量 |
260.76 g/mol |
IUPAC名 |
4-chloro-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C16H17ClO/c17-13-7-12-16(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,18H,7,12-13H2 |
InChIキー |
YGSAARYDQXFRKR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(CCCCl)(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


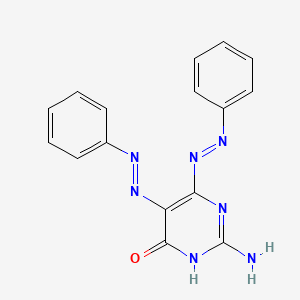
![2,3-Dihydroxypropyl 7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13383334.png)

![2-[Amino(dihydroxy)methyl]-3,3-bis(methylsulfanyl)prop-2-enenitrile](/img/structure/B13383346.png)
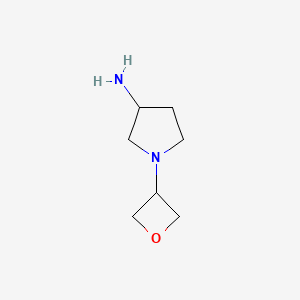
![(2S)-3-[2-({[(tert-butoxy)carbonyl]amino}oxy)acetamido]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13383355.png)
![(R)-(-)-1-[(R)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine](/img/structure/B13383358.png)

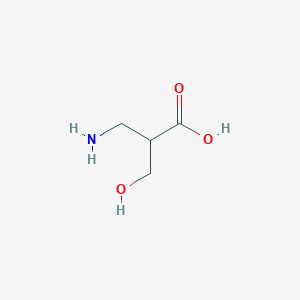
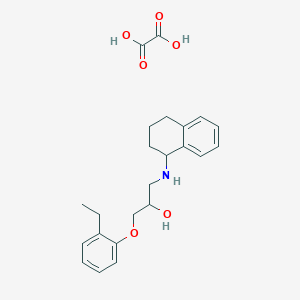
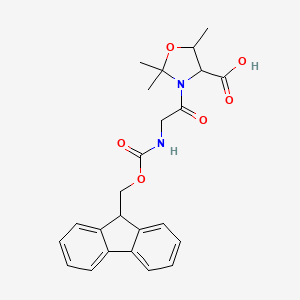

![Benzyl 2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride](/img/structure/B13383383.png)
![11-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13383396.png)
